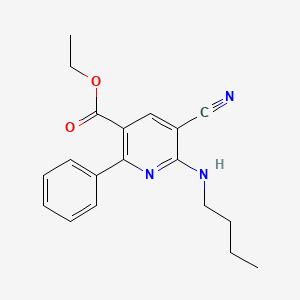

Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate

Description

Its structure features a cyano group at position 5, a phenyl ring at position 2, and a butylamino substituent at position 4. These moieties contribute to its interaction with enzyme active sites, influencing selectivity and potency .

Properties

IUPAC Name |

ethyl 6-(butylamino)-5-cyano-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-3-5-11-21-18-15(13-20)12-16(19(23)24-4-2)17(22-18)14-9-7-6-8-10-14/h6-10,12H,3-5,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSQLXDQAPAEAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate typically involves multiple steps. One common synthetic route includes the following steps:

Alkylation: The initial step involves the alkylation of a suitable precursor with butylamine to introduce the butylamino group.

Esterification: The next step involves the esterification of the intermediate product with ethyl alcohol to form the ethyl ester.

Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, mild conditions, and efficient purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to reduce the cyano group to an amine group.

Substitution: The compound can undergo substitution reactions, where the butylamino group or the cyano group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader class of 5-cyano-2-phenylnicotinate derivatives. Key structural analogs include:

Pharmacological Activity

- Enzyme Inhibition: Butylamino vs. Piperidinyl-Butylamino (Pyridonepezil 18): The piperidinyl-butylamino group in compound 18 enhances hAChE inhibition (IC₅₀ = 0.25 µM) due to optimal chain length and tertiary amine interactions with the enzyme’s peripheral anionic site . The target compound’s simpler butylamino group may retain moderate activity but lacks the piperidine ring’s conformational rigidity. Butylamino vs. Ethylamino (Pyridonepezil 16): Shorter ethyl chains (compound 16) favor EeAChE inhibition (IC₅₀ = 0.0167 µM), suggesting that substituent length inversely correlates with isoform selectivity .

- Selectivity: Aromatic substituents (e.g., benzylamino) generally improve AChE affinity but may reduce blood-brain barrier permeability due to increased molecular weight . Halogenated analogs (e.g., 4-chlorobenzylamino) exhibit enhanced binding via halogen bonding but may introduce toxicity risks .

Physicochemical Properties

- Molecular Weight : The target compound (MW ≈ 350–370 g/mol) falls within the acceptable range for CNS drugs, whereas piperidinyl derivatives (e.g., compound 18, MW = 469 g/mol) may face challenges in bioavailability .

Biological Activity

Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its biological activity. The compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.35 g/mol

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Inhibitory Potency

Research indicates that this compound exhibits potent inhibitory activity against human AChE (hAChE). The reported IC values demonstrate its effectiveness:

- IC (hAChE) : Approximately 0.25 µM .

- Comparison with other compounds : In studies, it was found to be more potent than several other AChE inhibitors, making it a candidate for further development in treating neurodegenerative disorders .

Biological Studies and Case Reports

Several studies have highlighted the biological effects of this compound:

- Neuroprotective Effects : this compound has been shown to protect neurons from amyloid-beta-induced toxicity, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that it mitigated cytotoxic effects and improved cell viability .

- Calcium Homeostasis : The compound also plays a role in regulating intracellular calcium levels disrupted by amyloid-beta, suggesting a dual mechanism of neuroprotection .

- Behavioral Studies : Animal models have indicated improvements in cognitive function following treatment with this compound, further supporting its potential therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| Study 1 | hAChE Inhibition | 0.25 | Most potent among tested compounds |

| Study 2 | Neuroprotection | - | Reduced amyloid-beta toxicity |

| Study 3 | Calcium Regulation | - | Improved intracellular calcium homeostasis |

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution using ethyl 6-chloro-5-cyano-2-phenylnicotinate as a precursor. Key steps include:

- Solvent System : THF/EtOH (3:1 v/v) or acetonitrile to balance polarity and solubility .

- Reagents : Butylamine is added with triethylamine as a base to neutralize HCl byproducts.

- Reaction Time : Extended reflux (e.g., 65 hours) ensures completion, achieving ~74% yield after flash chromatography (n-hexane/ethyl acetate 50%) .

- Purification : Monitor reaction progress via TLC; optimize gradient elution for chromatography to isolate regioisomers.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, the butylamino group’s NH resonance appears at δ ~5.8 ppm, and the cyano group’s carbon at ~116.6 ppm .

- Mass Spectrometry : ESI-MS (m/z 469 [M+H]) validates molecular weight .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 74.14% vs. 74.33%) to confirm purity .

Q. How can the crystallographic structure of this compound be determined, and what software tools are suitable for data refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction. For small molecules, SHELX programs (e.g., SHELXL for refinement) are industry-standard for solving structures from intensity data .

- Challenges : Address potential twinning or disorder in the butyl chain using SHELXD for phase problem resolution .

- Validation : Cross-check with CCDC databases for similar nicotinate derivatives.

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding interactions of this compound with target enzymes like acetylcholinesterase?

Methodological Answer:

- Software : AutoDock Vina offers improved scoring functions and multithreading for efficient docking. Preprocess the ligand with Avogadro (minimized energy state) and the receptor (e.g., AChE PDB ID 4EY7) with AutoDockTools .

- Grid Parameters : Define a 20 Å × 20 Å × 20 Å box centered on the catalytic triad (Ser203, His447, Glu334).

- Validation : Compare docking poses with known inhibitors (e.g., donepezil) and validate via MM/GBSA binding free energy calculations.

Q. What strategies can resolve contradictions between computational predictions and experimental binding affinities for this compound?

Methodological Answer:

- Data Triangulation : Combine docking results with molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability over 100 ns trajectories.

- Experimental Assays : Perform enzyme inhibition assays (e.g., Ellman’s method for AChE) to measure IC. If discrepancies persist, re-evaluate protonation states or tautomeric forms in docking setups .

Q. How can the synthetic protocol be optimized for scalability while maintaining regioselectivity in the substitution reactions?

Methodological Answer:

- Solvent Screening : Compare THF/EtOH vs. acetonitrile for reaction efficiency. Acetonitrile may reduce side reactions due to higher dielectric constant .

- Catalytic Additives : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of butylamine.

- Microwave-Assisted Synthesis : Reduce reaction time from 65 hours to <24 hours while monitoring regioselectivity via LC-MS .

Q. What in vitro assays are appropriate for evaluating the inhibitory activity against cholinesterases, and how should controls be designed?

Methodological Answer:

- Assay Design : Use recombinant human AChE/BChE with acetylthiocholine as substrate. Include:

- Positive Controls : Donepezil (AChE inhibitor) and ethopropazine (BChE inhibitor).

- Negative Controls : Vehicle (DMSO <1%) and substrate-only blanks.

- Data Analysis : Calculate IC using nonlinear regression (GraphPad Prism) and compare with docking results .

Q. How can challenges in crystallizing this compound for X-ray diffraction studies be addressed?

Methodological Answer:

- Crystallization Screens : Use vapor diffusion with PEG 4000 as precipitant. Vary pH (6.5–7.5) and temperature (4°C vs. RT).

- Crystal Optimization : Soak crystals in cryoprotectant (e.g., glycerol) before flash-cooling.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and anisotropic displacement parameters for the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.